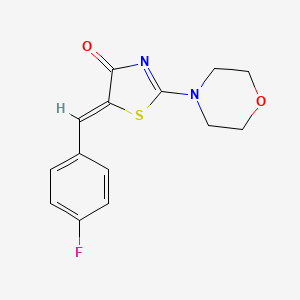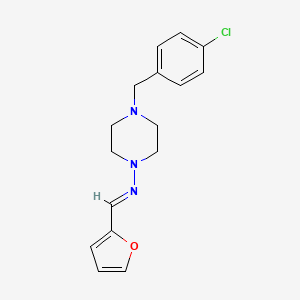
5-(4-fluorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-(4-fluorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one and related compounds involves multiple steps, including the formation of intermediate compounds. For example, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole through intermediate steps has been described, showcasing the complex synthesis process typical for such compounds (Banu et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 5-(4-fluorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been conducted using various spectroscopic techniques. For instance, the crystal structure of related compounds has been elucidated, revealing intermolecular hydrogen bonding and π-π stacking interactions which contribute to their stability and supramolecular architecture (Yin et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving such compounds typically aim to modify or enhance their properties for specific applications. For example, the synthesis of derivatives through reactions with aldehydes to form previously unknown 5-ylidene derivatives indicates the reactivity and potential for functionalization of these molecules (Horishny et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. X-ray diffraction studies have been central to determining the crystal structure and thereby inferring other physical properties (Banu et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for the application and further modification of these compounds. Studies have shown that these compounds can undergo various chemical reactions to form new derivatives with potentially beneficial properties (Horishny et al., 2020).
Aplicaciones Científicas De Investigación
Experimental and Theoretical Analysis
A study by Shukla et al. (2014) focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including compounds related to 5-(4-fluorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one. The research examined intermolecular interactions such as C–H⋯O, C–H⋯SC, and π⋯π interactions through single crystal and powder X-ray diffraction, thermal techniques, and quantum mechanical calculations. This work contributes to understanding the structural and energetic characteristics of such compounds Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D. (2014). CrystEngComm.
Synthesis and Crystal Structure Analysis
Banu et al. (2013) described the synthesis and structural analysis of a morpholinomethyl derivative of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole. Elemental analysis, IR spectrum, 1H NMR, and X-ray crystal structure analyses were conducted, showcasing the compound's molecular structures and crystal packing, which features intermolecular interactions leading to the formation of a supramolecular network Banu, A., Vasundhara, D. E., Lamani, R., Khazi, I., & Begum, N. (2013). Journal of Saudi Chemical Society.
Biological Activity Studies
Menteşe et al. (2015) synthesized a new series of benzimidazole derivatives containing morpholine rings and evaluated their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. The study provides insight into the potential therapeutic applications of these compounds, including those related to 5-(4-fluorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, in treating various ailments Menteşe, E., Ülker, S., & Kahveci, B. (2015). Chemistry of Heterocyclic Compounds.
Synthesis and Evaluation of Antimicrobial Activities
Patil et al. (2011) explored the synthesis of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives and their antibacterial and antifungal activities. This study highlights the antimicrobial potential of these compounds, indicating their relevance in developing new antimicrobial agents Patil, S. G., Bagul, R., Swami, M. S., Kotharkar, N., & Darade, K. (2011). Chinese Chemical Letters.
Propiedades
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c15-11-3-1-10(2-4-11)9-12-13(18)16-14(20-12)17-5-7-19-8-6-17/h1-4,9H,5-8H2/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDGWILAGCSIRT-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5518442.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)
![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)
![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)


![4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518508.png)
![5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5518511.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5518524.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5518525.png)
![N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide](/img/structure/B5518528.png)
![9-[2-(1H-benzimidazol-2-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5518539.png)